Heptanedinitrile

Description

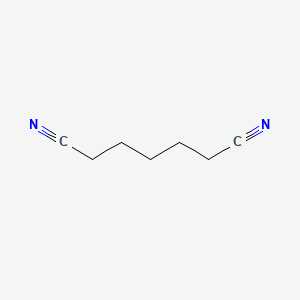

Structure

3D Structure

Properties

IUPAC Name |

heptanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-6-4-2-1-3-5-7-9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEVMYXEJUDBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060952 | |

| Record name | Heptanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-20-8 | |

| Record name | Pimelonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanedinitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D5H23A27Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Heptanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanedinitrile, also known as 1,5-dicyanopentane or pimelonitrile, is a linear aliphatic dinitrile with the chemical formula NC(CH₂)₅CN. This bifunctional molecule serves as a versatile building block in organic synthesis, finding applications in the preparation of polymers, pharmaceuticals, and other specialty chemicals. Its two nitrile groups can undergo a variety of chemical transformations, making it a valuable intermediate for the introduction of nitrogen-containing functionalities and the extension of carbon chains. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its chemical reactivity.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic acrid odor. It is slightly soluble in water but miscible with many organic solvents.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,5-Dicyanopentane, Pimelonitrile, Pentamethylene dicyanide | [2] |

| CAS Number | 646-20-8 | [2] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Appearance | Clear to pale yellow liquid | [1] |

| Melting Point | -47 °C | [1] |

| Boiling Point | 175-176 °C at 14 mmHg | [3] |

| Density | 0.951 g/mL at 25 °C | [3] |

| Solubility | Slightly soluble in water; miscible with organic solvents | [1] |

| Flash Point | 112 °C (closed cup) | [4] |

| Refractive Index (n²⁰/D) | 1.441 | [3] |

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a 1,5-dihalopentane with a cyanide salt. The following is a representative experimental protocol for the synthesis of this compound from 1,5-dibromopentane.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,5-dibromopentane

-

Sodium cyanide (or potassium cyanide)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium cyanide in anhydrous DMSO. The mixture may need to be heated gently to facilitate dissolution.

-

Addition of Alkyl Halide: Slowly add 1,5-dibromopentane to the stirred cyanide solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Washing: Combine the organic extracts and wash them with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.

Purification

The crude this compound can be purified by vacuum distillation to obtain a product of high purity.

Experimental Protocol: Vacuum Distillation of this compound

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 175-176 °C at 14 mmHg).[3]

Spectral Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, exhibiting three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Triplet | 4H | -CH₂-CN (α-protons) |

| ~1.7 | Quintet | 4H | -CH₂-CH₂-CN (β-protons) |

| ~1.5 | Quintet | 2H | -CH₂-CH₂-CH₂- (γ-proton) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~119 | -C≡N |

| ~28 | -CH₂- (γ-carbon) |

| ~25 | -CH₂- (β-carbon) |

| ~17 | -CH₂-CN (α-carbon) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the nitrile and alkane functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2245 - 2255 | Strong, Sharp | C≡N stretch |

| 2850 - 2960 | Medium to Strong | C-H stretch (sp³ hybridized) |

| 1450 - 1470 | Medium | C-H bend (methylene scissoring) |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern will be characteristic of a linear dinitrile, with common losses corresponding to the cleavage of the alkyl chain.

| m/z | Possible Fragment |

| 122 | [M]⁺ (Molecular Ion) |

| 95 | [M - HCN]⁺ |

| 81 | [M - CH₂CN]⁺ |

| 68 | [M - 2HCN]⁺ |

| 54 | [M - C₄H₄N]⁺ |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ |

Chemical Reactivity and Signaling Pathways

The chemistry of this compound is dominated by the reactivity of its two nitrile groups. These groups can participate in a variety of transformations, providing access to a range of other functional groups.

Hydrolysis

This compound can be hydrolyzed under acidic or basic conditions to yield pimelic acid. This reaction proceeds through a diamide intermediate.

Experimental Protocol: Hydrolysis to Pimelic Acid

-

Reaction Setup: In a round-bottom flask, combine this compound with an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (as monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC/GC).

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture. The pimelic acid may precipitate upon cooling. If not, concentrate the solution and collect the solid product by filtration. The product can be recrystallized from water.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the pimelic acid. Collect the solid by filtration and recrystallize from water.

Reduction

The nitrile groups of this compound can be reduced to primary amines to form 1,7-diaminoheptane. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for this transformation.

Experimental Protocol: Reduction to 1,7-Diaminoheptane with LiAlH₄

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Addition of Nitrile: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution and then more water.

-

Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether.

-

Purification: Dry the combined organic filtrate and washings over anhydrous potassium carbonate. Remove the solvent by distillation, and then purify the resulting 1,7-diaminoheptane by vacuum distillation.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich and accessible chemistry. Its synthesis from readily available starting materials and the diverse reactivity of its nitrile functionalities make it an important building block in various fields of chemical research and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a valuable resource for scientists and researchers.

References

An In-depth Technical Guide to Pimelonitrile Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthesis pathways for pimelonitrile (1,5-dicyanopentane), a valuable dinitrile intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. This document outlines key synthetic routes starting from common precursors, presenting generalized experimental protocols and expected quantitative data based on analogous chemical transformations. The information is intended to serve as a foundational resource for laboratory-scale synthesis and process development.

Synthesis from Pimelic Acid

The conversion of pimelic acid to pimelonitrile is a direct and common route for dinitrile synthesis. This pathway typically involves a two-step process: the formation of a pimelamide intermediate, followed by dehydration to the corresponding nitrile.

Pathway Overview

This synthesis route begins with the conversion of pimelic acid to pimelamide, which is then dehydrated to yield pimelonitrile.

Experimental Protocol

Step 1: Amidation of Pimelic Acid to Pimelamide

A generalized procedure for the amidation of a dicarboxylic acid involves heating the acid in the presence of ammonia or a derivative.

-

Reaction Setup: In a high-pressure reactor, place pimelic acid and a suitable solvent (if necessary).

-

Amidation: Introduce ammonia gas into the reactor. Heat the mixture to a temperature typically ranging from 150-250 °C. The reaction is carried out under pressure to maintain ammonia in the liquid phase and drive the reaction to completion.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and vent the excess ammonia. The crude pimelamide can be isolated by filtration and purified by recrystallization.

Step 2: Dehydration of Pimelamide to Pimelonitrile

The dehydration of the amide to the nitrile is a standard transformation that can be achieved with various dehydrating agents.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend pimelamide in an inert solvent (e.g., dichloromethane, chloroform).

-

Dehydration: Add a dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or cyanuric chloride) portion-wise to the suspension while stirring. The reaction may be exothermic and require cooling. After the addition is complete, the mixture is typically refluxed until the reaction is complete.

-

Work-up: Cool the reaction mixture and quench any excess dehydrating agent carefully (e.g., by slowly adding water or a saturated bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude pimelonitrile can be purified by vacuum distillation.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the synthesis of dinitriles from dicarboxylic acids, based on analogous preparations.

| Step | Reagents & Conditions | Catalyst | Typical Yield | Purity |

| Amidation | Pimelic acid, NH₃, 150-250 °C, high pressure | None | >90% | >95% |

| Dehydration | Pimelamide, P₂O₅ or SOCl₂, reflux | None | 80-95% | >98% |

Synthesis from 1,5-Pentanediol

Another viable pathway to pimelonitrile involves the conversion of 1,5-pentanediol to a dihalide intermediate, followed by nucleophilic substitution with a cyanide salt.

Pathway Overview

This two-step process involves the conversion of the diol to a dihalide, which is then reacted with a cyanide source.

An In-depth Technical Guide to Heptanedinitrile (CAS Number 646-20-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanedinitrile, also known as pimelonitrile or 1,5-dicyanopentane, is a linear aliphatic dinitrile with the chemical formula C₇H₁₀N₂. This colorless to pale yellow liquid serves as a versatile building block in organic synthesis.[1] Its two cyano groups offer reactive sites for a variety of chemical transformations, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers.[1][2] The nitrile functional group can influence a molecule's metabolic stability and pharmacokinetic profile, making dinitriles like this compound of interest to drug development professionals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, analysis, and toxicological profile of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 646-20-8 | |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 0.951 g/mL at 25 °C | |

| Boiling Point | 175-176 °C at 14 mmHg | |

| Refractive Index (n20/D) | 1.441 | |

| Solubility | Insoluble in water; miscible with ethanol, chloroform, and ether. | |

| Synonyms | Pimelonitrile, 1,5-Dicyanopentane, Pentamethylene dicyanide, Heptanedioic acid dinitrile |

Synthesis of this compound

This compound is commonly synthesized via the nucleophilic substitution of a 1,5-dihalopentane with a cyanide salt. A general workflow for this synthesis is depicted in the diagram below.

Experimental Protocol: Synthesis from 1,5-Dibromopentane

The following is a representative protocol for the synthesis of this compound from 1,5-dibromopentane. This procedure should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment, due to the high toxicity of cyanide salts.

Materials:

-

1,5-Dibromopentane

-

Sodium cyanide (or potassium cyanide)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium cyanide in anhydrous DMSO.

-

Slowly add 1,5-dibromopentane to the stirred solution at room temperature.

-

Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., GC-MS or TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound is typically purified by vacuum distillation to remove any unreacted starting materials, solvent residues, and byproducts.[4][5][6] Given its high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.[4]

Experimental Protocol: Vacuum Distillation

Apparatus:

-

A complete vacuum distillation setup, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.[5]

Procedure:

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.

-

Begin stirring and slowly reduce the pressure inside the apparatus using the vacuum source.

-

Once the desired pressure is reached and stable, begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point for this compound at the given pressure (e.g., 175-176 °C at 14 mmHg).

-

Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.[7]

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Oven Program: A temperature gradient is typically used to separate compounds with different boiling points. A representative program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and a mass range of m/z 40-300 is scanned.

The resulting chromatogram will show a major peak corresponding to this compound, and the mass spectrum of this peak can be compared to library data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.[8][9]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | C1, C7 (-CH₂-CN) | ~2.4 | Triplet |

| ¹H | C2, C6 (-CH₂-) | ~1.7 | Quintet |

| ¹H | C3, C5 (-CH₂-) | ~1.5 | Quintet |

| ¹³C | C1, C7 (-CN) | ~119 | - |

| ¹³C | C2, C6 (-CH₂-) | ~25 | - |

| ¹³C | C3, C5 (-CH₂-) | ~28 | - |

| ¹³C | C4 (-CH₂-) | ~17 | - |

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. DEPT experiments can be used to aid in the assignment of carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, most notably the nitrile group.[8]

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | ~2245 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

| CH₂ bend | ~1465 | Medium |

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

Toxicological Profile and Biological Relevance

The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide.[10][11] This process is typically mediated by cytochrome P450 enzymes in the liver.[10] Cyanide can then inhibit cellular respiration by binding to cytochrome c oxidase.[10]

For drug development professionals, understanding the metabolic fate of nitrile-containing compounds is crucial. The nitrile group can be a site of metabolism, or it can be used to block metabolism at other positions in a molecule, thereby improving its pharmacokinetic properties. However, the potential for cyanide release must always be considered and assessed during preclinical safety studies. The toxicity of aliphatic nitriles can vary depending on the overall structure of the molecule.[3][12]

Handling and Safety

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[3][13] It is harmful by inhalation and in contact with skin.[14] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with applications in various fields, including pharmaceutical research. Its synthesis, purification, and characterization can be achieved through standard organic chemistry techniques. A thorough understanding of its chemical properties, reactivity, and toxicological profile is essential for its safe and effective use in a laboratory setting. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this compound.

References

- 1. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 2. researchgate.net [researchgate.net]

- 3. Pimelonitrile | 646-20-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. How To [chem.rochester.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 7. impactfactor.org [impactfactor.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 10. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pimelonitrile | 646-20-8 | TCI AMERICA [tcichemicals.com]

- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,5-Dicyanopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,5-dicyanopentane, also known as pimelonitrile or heptanedinitrile. The information is presented to be a valuable resource for professionals in research, science, and drug development who may utilize this compound in their work.

Core Physical and Chemical Properties

1,5-Dicyanopentane is a colorless to light yellow, clear liquid organic compound. It serves as a versatile building block in organic synthesis, particularly in the preparation of various compounds, including pharmaceuticals and agrochemicals. Its two cyano functional groups allow for a variety of chemical transformations.

Quantitative Physical Properties

The key physical properties of 1,5-dicyanopentane are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂ | [1][2] |

| Molecular Weight | 122.17 g/mol | [1][2][3] |

| Density | 0.951 g/mL at 25 °C | [1][3][4] |

| Boiling Point | 175-176 °C at 14 mmHg | [1][3][4] |

| Melting Point | -31.4 °C | [1][5] |

| Flash Point | 112 °C (closed cup) | [1][3][6][7] |

| Refractive Index (n20/D) | 1.441 | [1][3][4] |

| Solubility | Insoluble in water; miscible with ether, chloroform, and ethanol. | [1][5] |

| Vapor Pressure | 0.000587 mmHg at 25 °C | [1][5] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of liquid organic compounds like 1,5-dicyanopentane.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated block).

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Capillary Method (Siwoloboff's Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or an aluminum block).

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, the heating is stopped. As the liquid cools, the bubbling will cease, and the liquid will begin to be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid at the ambient atmospheric pressure.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

Methodology: Pycnometer Method

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is accurately weighed.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away. The filled pycnometer is then weighed.

-

Volume Determination: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

Methodology: Closed-Cup Method (e.g., Pensky-Martens)

-

Apparatus: A closed-cup flash point tester consists of a sample cup with a lid, a stirring mechanism, a heat source, and an ignition source.

-

Procedure: The sample is placed in the cup and heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, the ignition source is applied to an opening in the lid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Synthesis of 1,5-Dicyanopentane

A common laboratory synthesis of 1,5-dicyanopentane involves the nucleophilic substitution of a 1,5-dihalopentane with a cyanide salt. The following is a representative protocol.

Reaction: Br-(CH₂)₅-Br + 2 NaCN → NC-(CH₂)₅-CN + 2 NaBr

Materials:

-

1,5-Dibromopentane

-

Sodium cyanide (or potassium cyanide)

-

A suitable solvent (e.g., dimethyl sulfoxide (DMSO) or a mixture of ethanol and water)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (for drying)

-

Dichloromethane (or other suitable extraction solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in the chosen solvent.

-

Addition of Reactant: Slowly add 1,5-dibromopentane to the stirred cyanide solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and an extraction solvent like dichloromethane.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure 1,5-dicyanopentane.

-

Visualizations

Synthesis Workflow of 1,5-Dicyanopentane

The following diagram illustrates the general workflow for the synthesis and purification of 1,5-dicyanopentane.

Caption: General workflow for the synthesis and purification of 1,5-dicyanopentane.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. escholarship.org [escholarship.org]

- 4. Transient [3,3] Cope rearrangement of 3,3-dicyano-1,5-dienes: computational analysis and 2-step synthesis of arylcycloheptanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. WO2012066533A1 - Process for manufacturing dibromonitromethane - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Data of Heptanedinitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for heptanedinitrile (also known as pimelonitrile or 1,5-dicyanopentane). This document is intended to serve as a core reference for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Introduction to this compound

This compound is a dinitrile compound with the chemical formula C₇H₁₀N₂. Its structure consists of a seven-carbon chain with nitrile groups at both ends. This bifunctional nature makes it a versatile building block in organic synthesis. Accurate spectral analysis is crucial for its identification, purity assessment, and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its symmetrical structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. Protons on carbons equidistant from the center of the molecule are chemically equivalent.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Triplet | 4H | -CH₂-CN (α-protons) |

| ~1.7 | Quintet | 4H | -CH₂-CH₂-CN (β-protons) |

| ~1.5 | Quintet | 2H | -CH₂-CH₂-CH₂- (γ-proton) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is also simplified by its symmetry, showing only four distinct carbon signals.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~119 | -C≡N |

| ~28 | -CH₂-CH₂-CH₂- (γ-carbon) |

| ~25 | -CH₂-CH₂-CN (β-carbon) |

| ~17 | -CH₂-CN (α-carbon) |

Note: The nitrile carbon signal appears significantly downfield due to the triple bond and the electronegativity of the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-1024 (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-150 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~2245 | Strong | C≡N stretch |

| 2940-2860 | Medium-Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (methylene) |

Experimental Protocol for FT-IR Spectroscopy (Liquid Sample)

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

Acquire the spectrum. This is a quick and common method for liquid samples.

Transmission (Salt Plates):

-

Place a drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Abundance (%) | Possible Fragment |

| 122 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | High | [M - HCN]⁺ |

| 81 | High | [M - CH₂CN]⁺ |

| 68 | High | [M - 2HCN]⁺ |

| 54 | High | [C₄H₆]⁺ or [C₃H₄N]⁺ |

| 41 | High | [C₃H₅]⁺ or [C₂H₃N]⁺ |

Note: The fragmentation of dinitriles can be complex, and the relative abundances can vary depending on the ionization energy and the instrument used.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

-

Direct Infusion: The sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples like this compound, GC can be used for separation prior to introduction into the mass spectrometer.

Ionization Method:

-

Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns. A standard electron energy of 70 eV is typically used.

Mass Analyzer:

-

A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 30-200 amu).

Visualization of Spectral Data Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Conclusion

This guide provides a foundational set of spectral data and experimental protocols for this compound. Researchers and scientists can utilize this information for compound identification, reaction monitoring, and quality control. The provided data represents typical values, and slight variations may be observed based on experimental conditions. It is always recommended to compare acquired data with reference spectra from reputable databases when possible.

Pimelonitrile: A Technical Review of its Synthesis, Properties, and Emerging Role as a Pharmaceutical Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelonitrile, also known as heptanedinitrile or 1,5-dicyanopentane, is a linear aliphatic dinitrile that is emerging as a versatile building block in organic synthesis.[1] While it has applications in the polymer industry, its role as a precursor to valuable pharmaceutical intermediates is gaining increasing attention. This technical guide provides a comprehensive overview of pimelonitrile, focusing on its synthesis, physicochemical properties, and its potential applications in drug development, particularly as a precursor to 1,7-diaminoheptane and its derivatives.

Physicochemical Properties of Pimelonitrile

Pimelonitrile is a colorless to light yellow, clear liquid at room temperature.[1][2][3] It is characterized by the presence of two nitrile functional groups at the termini of a five-carbon chain. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 646-20-8 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 175-176 °C at 14 mmHg | |

| Melting Point | -31.4 °C | |

| Density | 0.951 g/mL at 25 °C | |

| Flash Point | 112 °C | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and ether | |

| Refractive Index (n20/D) | 1.441 |

Synthesis of Pimelonitrile

While specific industrial synthesis protocols for pimelonitrile are not extensively detailed in publicly available literature, a common and effective method for the synthesis of aliphatic dinitriles is through the nucleophilic substitution of a dihaloalkane with a cyanide salt. A representative experimental protocol for a related compound, heptanenitrile, can be adapted for the synthesis of pimelonitrile from 1,5-dihalopentane.

Experimental Protocol: Synthesis of Pimelonitrile via Nucleophilic Substitution

Materials:

-

1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-dichloropentane)

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Ethyl acetate or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with a suspension of finely powdered sodium cyanide in anhydrous dimethyl sulfoxide.

-

Addition of Dihaloalkane: The 1,5-dihalopentane is added dropwise to the stirred suspension of sodium cyanide in DMSO at room temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to a temperature between 80-120 °C and stirred vigorously for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then poured into a large volume of water. The aqueous mixture is extracted several times with ethyl acetate.

-

Purification: The combined organic extracts are washed with water and then with brine to remove any remaining DMSO and inorganic salts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude pimelonitrile is then purified by fractional distillation under reduced pressure.

Application in Drug Development: A Precursor to 1,7-Diaminoheptane

A significant application of pimelonitrile in the context of drug development is its use as a precursor for the synthesis of 1,7-diaminoheptane. This diamine serves as a valuable building block in the creation of various pharmaceutically relevant molecules, including peptides, peptidomimetics, and enzyme inhibitors.[1][3]

Synthesis of 1,7-Diaminoheptane via Catalytic Hydrogenation of Pimelonitrile

The conversion of pimelonitrile to 1,7-diaminoheptane is typically achieved through catalytic hydrogenation, a process that reduces the two nitrile groups to primary amine groups.

dot

Caption: Synthesis of 1,7-Diaminoheptane from Pimelonitrile.

Experimental Protocol: Catalytic Hydrogenation of Pimelonitrile

Materials:

-

Pimelonitrile

-

Ethanol or methanol (solvent)

-

Raney Nickel or a supported palladium or platinum catalyst

-

Hydrogen gas (H₂)

-

High-pressure autoclave (hydrogenator)

Procedure:

-

Reaction Setup: A high-pressure autoclave is charged with a solution of pimelonitrile in ethanol. The Raney Nickel catalyst is then carefully added to the solution under an inert atmosphere to prevent ignition.

-

Hydrogenation: The autoclave is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas to the desired pressure (typically 50-100 atm). The reaction mixture is then heated to a temperature between 80-120 °C and stirred vigorously.

-

Monitoring: The progress of the reaction is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen gas is carefully vented. The reaction mixture is filtered to remove the catalyst.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude 1,7-diaminoheptane can be purified by distillation under reduced pressure.

Potential Therapeutic Applications of 1,7-Diaminoheptane Derivatives

Derivatives of 1,7-diaminoheptane have shown potential as inhibitors of deoxyhypusine synthase. This enzyme is crucial for the post-translational modification of eukaryotic initiation factor 5A (eIF5A), a protein involved in cell proliferation and apoptosis. Inhibition of deoxyhypusine synthase is therefore a potential therapeutic strategy for diseases characterized by abnormal cell growth, such as cancer.

The general workflow for identifying and developing such inhibitors starting from pimelonitrile is outlined below.

dot

Caption: Drug Development Workflow from Pimelonitrile.

Signaling Pathway Implication: Inhibition of Deoxyhypusine Synthase

The inhibition of deoxyhypusine synthase by a 1,7-diaminoheptane derivative would disrupt the hypusination of eIF5A, leading to a decrease in the active form of this translation initiation factor. This, in turn, would impair the translation of specific mRNAs involved in cell proliferation, ultimately leading to cell cycle arrest and apoptosis.

dot

Caption: Inhibition of the Deoxyhypusine Synthase Pathway.

Conclusion

Pimelonitrile is a valuable chemical intermediate with growing importance in the pharmaceutical industry. Its straightforward synthesis and its utility as a precursor to 1,7-diaminoheptane make it a key starting material for the development of novel therapeutic agents. The potential for 1,7-diaminoheptane derivatives to act as enzyme inhibitors, such as in the case of deoxyhypusine synthase, highlights a promising avenue for future drug discovery and development efforts. Further research into the synthesis and biological activities of pimelonitrile and its derivatives is warranted to fully explore their therapeutic potential.

References

Heptanedinitrile: A Technical Safety and Hazard Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and hazard information for heptanedinitrile (CAS RN: 646-20-8), also known as pimelonitrile or 1,5-dicyanopentane. This document is intended to be a crucial resource for laboratory personnel and professionals in drug development to ensure the safe handling, storage, and disposal of this chemical. All quantitative data is summarized in structured tables, and detailed experimental protocols for key toxicological assessments are provided.

Chemical Identification and Physical Properties

This compound is a colorless to slightly pale yellow liquid.[1] It is insoluble in water but miscible with ether, chloroform, and ethanol.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| CAS Number | 646-20-8 | [2] |

| Synonyms | Pimelonitrile, 1,5-Dicyanopentane, Pentamethylene Dicyanide | [3][4] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 175-176 °C at 14 mmHg | [5] |

| Density | 0.951 g/mL at 25 °C | [5] |

| Flash Point | 112 °C (closed cup) | [5] |

| Melting Point | -31.4°C | [5] |

| Vapor Pressure | 0.000587 mmHg at 25°C | [5] |

| Refractive Index | n20/D 1.441 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed | [2] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [2] |

Signal Word: Danger[3]

Hazard Pictograms:

Caption: GHS Hazard Pictograms for this compound.

Toxicology

The primary toxicological concern with nitriles is the potential for the metabolic release of cyanide, which can interfere with cellular respiration.[2]

Acute Toxicity Data

| Route | Species | Value | Source(s) |

| Oral | Mouse | LD₅₀: 126 mg/kg | [3] |

| Oral | Rat | LDLo: 500 mg/kg | [3] |

| Dermal | - | No data available | [6] |

| Inhalation | - | No data available | - |

Experimental Protocols for Toxicity Testing

This test provides information on health hazards likely to arise from a short-term exposure to a substance by the dermal route.

Caption: Workflow for Acute Dermal Toxicity Testing (OECD 402).

This guideline describes a step-wise procedure to assess the concentration of a substance in air that causes mortality in 50% of the test animals.

Caption: Workflow for Acute Inhalation Toxicity Testing (OECD 436).

First Aid Measures

Immediate action is critical in case of exposure to this compound.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately. | [7] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation persists. | [3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. | [3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately. | [3][7] |

Fire and Explosion Hazards

This compound is combustible.[5] High heat can cause it to decompose, producing toxic nitrogen oxides and cyanide gas.[5]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7]

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[9]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[10] Ensure adequate ventilation.

Handling and Storage

Proper handling and storage are essential to minimize the risk of exposure.

-

Handling: Avoid contact with skin and eyes.[8] Do not breathe vapors or mist.[10] Use only in a well-ventilated area.[10] Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8] Store away from incompatible materials such as oxidizing agents and strong acids.[11]

Caption: Key principles for safe handling and storage of this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[9]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 2. This compound | C7H10N2 | CID 12590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CAS 646-20-8: Pimelonitrile | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. targetmol.com [targetmol.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-acetyl-4-(prop-1-en-2-yl)this compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. Request Rejected [products.bradyindustries.com]

- 10. airgas.com [airgas.com]

- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

Heptanedinitrile: A Technical Guide for Researchers

IUPAC Name: Heptanedinitrile CAS Number: 646-20-8 Chemical Formula: C7H10N2

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, and relevant (though limited) experimental information. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identity and Synonyms

This compound, systematically named according to IUPAC nomenclature, is a dinitrile with a seven-carbon chain.[1] It is also known by a variety of synonyms, which are often encountered in scientific literature and chemical databases.

Table 1: IUPAC Name and Synonyms of this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | Pimelonitrile |

| 1,5-Dicyanopentane | |

| Pentamethylene dicyanide | |

| Pimelic acid dinitrile |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are essential for understanding its behavior in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | Decomposes | [2] |

| Melting Point | 103 to 105 °C (217 to 221 °F; 376 to 378 K) | [2] |

| Density | 1.28 g/cm³ | [2] |

| Solubility | Soluble in water | [3] |

| Acidity (pKa) | pKa1 = 4.71, pKa2 = 5.58 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily available literature. However, general methods for the synthesis of dinitriles and the analysis of organic compounds can be adapted.

Synthesis of Dinitriles (General Approach)

While a specific, detailed protocol for this compound synthesis is not available in the searched literature, dinitriles can often be synthesized from the corresponding dihalides. For instance, a general approach for the synthesis of a dinitrile from a dibromide is outlined below. This serves as a foundational method that could be adapted for the synthesis of this compound from 1,5-dibromopentane.

General Synthesis of Dinitriles from Dihaloalkanes:

A common method for preparing nitriles is the nucleophilic substitution of a haloalkane with a cyanide salt. For dinitriles, a dihaloalkane is used as the starting material.

-

Reaction: A dihaloalkane (e.g., 1,5-dibromopentane) is reacted with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a suitable solvent.

-

Solvent: The choice of solvent is crucial and often includes polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the cyanide salt and facilitate the SN2 reaction.

-

Procedure Outline:

-

The dihaloalkane is dissolved in the chosen solvent in a reaction flask.

-

A stoichiometric excess of the cyanide salt is added to the solution.

-

The reaction mixture is heated to an appropriate temperature to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This typically involves quenching the reaction with water and extracting the dinitrile into an organic solvent.

-

The organic layer is then washed, dried, and the solvent is removed to yield the crude dinitrile.

-

Purification is typically achieved by distillation under reduced pressure or by column chromatography.

-

A potential synthetic route for 1,5-dibromopentane, a precursor for this compound, involves the ring-opening bromination of tetrahydropyran.[4] This process uses hydrobromic acid and sulfuric acid to yield the desired dibromide.[4]

Analytical Methods

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

General GC-MS Protocol for Aliphatic Dinitriles:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable volatile organic solvent (e.g., dichloromethane, hexane).[5] The concentration should be adjusted to be within the linear range of the instrument, typically in the µg/mL range.[5] If the sample is in a complex matrix, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of aliphatic compounds.[6]

-

Injector: The sample is injected into the GC, where it is vaporized. A split/splitless injector is commonly used.

-

Oven Temperature Program: A temperature gradient is applied to the column to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).

-

Carrier Gas: Helium is the most commonly used carrier gas.[6]

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is the most common ionization technique for routine analysis.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.

-

Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, creating a mass spectrum that is characteristic of the compound.

-

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound by comparison with a known standard and a spectral library.

HPLC can also be employed for the analysis of dinitriles, particularly for less volatile compounds or when derivatization is not desirable.

General HPLC Protocol for Dinitriles:

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18, C8) is commonly used for the separation of moderately polar organic compounds.

-

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used as the mobile phase.[7] The composition can be isocratic (constant) or a gradient (changing over time) to achieve optimal separation. The pH of the aqueous component may be adjusted with an acid (e.g., formic acid, phosphoric acid) to improve peak shape.[8]

-

Detector: A UV detector is often used for compounds with a chromophore. For compounds like this compound that lack a strong UV chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable.

-

-

Data Analysis: The retention time and peak area are used for identification and quantification by comparison with a standard.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the specific biological activity of this compound and its involvement in any signaling pathways. While the broader class of nitriles has been studied in the context of pharmaceuticals and their metabolic fates, specific data for this compound is not available in the searched scientific literature.[9]

Pimelic acid, the dicarboxylic acid analog of this compound, is known to be a precursor in the biosynthesis of biotin in some organisms.[2][10][11] However, a direct metabolic link or signaling role for this compound has not been established.

Logical Relationships and Workflows

Due to the absence of information on signaling pathways or complex experimental workflows involving this compound, a representative diagram illustrating a general analytical workflow is provided below.

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a well-characterized small organic molecule with defined physical and chemical properties. While detailed, specific experimental protocols for its synthesis and analysis are not extensively documented in readily accessible literature, general methodologies for dinitriles can be applied. A significant gap exists in the understanding of its biological activity and its potential role in signaling pathways. Further research is required to elucidate any biological functions and to develop more specific and validated experimental procedures.

References

- 1. This compound | C7H10N2 | CID 12590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pimelic acid - Wikipedia [en.wikipedia.org]

- 3. CAS 111-16-0: Pimelic acid | CymitQuimica [cymitquimica.com]

- 4. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Separation of (2,4-Dichlorophenyl)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Health effects of acrylonitrile in acrylic fibre factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Past: A Technical Guide to the Discovery and History of Heptanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanedinitrile, also known as pimelonitrile or 1,5-dicyanopentane, is a seven-carbon aliphatic dinitrile. While it may not hold the same historical prominence as some foundational molecules in organic chemistry, its synthesis and study are intrinsically linked to the development of synthetic methodologies for nitriles and dinitriles, crucial functional groups in organic synthesis and the preparation of polymers and pharmaceuticals. This technical guide delves into the historical context of the discovery and synthesis of this compound, presenting plausible early synthetic routes based on the foundational reactions of the 19th and early 20th centuries. Detailed experimental protocols for these historical methods are provided, alongside a summary of the compound's key physical and chemical properties.

Introduction: The Dawn of Nitrile Chemistry

The story of this compound is woven into the broader narrative of the discovery and understanding of nitriles. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782. This was followed by the preparation of benzonitrile in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile by Théophile-Jules Pelouze in 1834. These early discoveries laid the groundwork for the systematic study of this important class of organic compounds.

While a singular, celebrated moment of "discovery" for this compound is not prominently documented in the annals of chemical history, its synthesis became feasible with the development of general methods for nitrile and dinitrile formation in the latter half of the 19th and the early 20th centuries. The synthesis of its precursor, pimelic acid, was first reported in the mid-19th century, opening the door to its dinitrile derivative.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | Pimelonitrile, 1,5-Dicyanopentane, Pentamethylene dicyanide, Pimelic acid dinitrile | [2][3] |

| CAS Number | 646-20-8 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | -47 °C | [5] |

| Boiling Point | 175-176 °C at 14 mmHg | |

| Density | 0.951 g/mL at 25 °C |

Plausible Historical Synthetic Pathways

The synthesis of this compound in the late 19th or early 20th century would have likely relied on one of the established methods for converting alkyl halides to nitriles or amides to nitriles. Below are detailed descriptions of two plausible historical routes.

The Kolbe Nitrile Synthesis from 1,5-Dihalopentane

The Kolbe nitrile synthesis, named after Hermann Kolbe, is a nucleophilic substitution reaction between an alkyl halide and a metal cyanide. This method, being a fundamental reaction in organic synthesis, represents a highly probable route for the first preparation of this compound. The logical precursor would be a 1,5-dihalopentane, such as 1,5-dibromopentane or 1,5-dichloropentane.

Caption: Kolbe synthesis of this compound.

Objective: To synthesize this compound from 1,5-dibromopentane via the Kolbe nitrile synthesis.

Materials:

-

1,5-Dibromopentane

-

Sodium cyanide (or potassium cyanide)

-

Ethanol (or other suitable polar solvent)

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A solution of sodium cyanide in a mixture of ethanol and water would be prepared in a round-bottom flask equipped with a reflux condenser.

-

1,5-Dibromopentane would be added dropwise to the heated cyanide solution with constant stirring.

-

The reaction mixture would be refluxed for several hours to ensure complete conversion of the dihalide. The progress of the reaction could have been monitored by the precipitation of sodium bromide.

-

After cooling, the reaction mixture would be diluted with water and extracted with diethyl ether.

-

The ethereal extracts would be combined, washed with water to remove any inorganic salts, and then dried over anhydrous magnesium sulfate.

-

The diethyl ether would be removed by distillation.

-

The crude this compound would then be purified by vacuum distillation to yield the final product.

The von Braun Amide Degradation from Pimelamide

The von Braun amide degradation, reported by Julius von Braun, provides a method to convert a monosubstituted amide to a nitrile and an organohalide. A variation of this, the dehydration of a primary amide, is a plausible route to this compound starting from pimelamide, the diamide of pimelic acid. Pimelic acid itself was known from the mid-19th century.

Caption: Synthesis of this compound from Pimelic Acid.

Objective: To synthesize this compound from pimelic acid via pimelamide.

Part 1: Synthesis of Pimelamide from Pimelic Acid

Materials:

-

Pimelic acid

-

Ammonium carbonate (or aqueous ammonia)

Procedure:

-

Pimelic acid would be heated with an excess of ammonium carbonate or in a stream of ammonia gas.

-

The reaction mixture would be heated strongly to drive off water and carbon dioxide, resulting in the formation of pimelamide.

-

The crude pimelamide could be purified by recrystallization from water or ethanol.

Part 2: Dehydration of Pimelamide to this compound

Materials:

-

Pimelamide

-

Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)

-

Sand (as a diluent for P₂O₅)

Procedure (using Phosphorus Pentoxide):

-

Dry pimelamide would be intimately mixed with phosphorus pentoxide and sand in a distillation flask.

-

The mixture would be heated strongly under reduced pressure.

-

This compound would distill over as it is formed.

-